molecular formula C7H4BrN3O B11880448 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde

Cat. No.: B11880448
M. Wt: 226.03 g/mol
InChI Key: FXKMAVBKGNXMLU-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP). The cyclization process is promoted by bromination, and no base is required .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid.

    Reduction: 8-Bromoimidazo[1,2-c]pyrimidine-3-methanol.

    Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives.

Scientific Research Applications

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Another brominated imidazo compound with similar reactivity.

    Imidazo[1,2-a]pyrimidine derivatives: A broader class of compounds with variations in the substituents on the imidazo-pyrimidine ring.

Uniqueness

8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its fused ring system and the presence of both bromine and aldehyde functional groups make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

8-bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C7H4BrN3O/c8-6-2-9-4-11-5(3-12)1-10-7(6)11/h1-4H

InChI Key

FXKMAVBKGNXMLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NC=C(C2=N1)Br)C=O

Origin of Product

United States

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